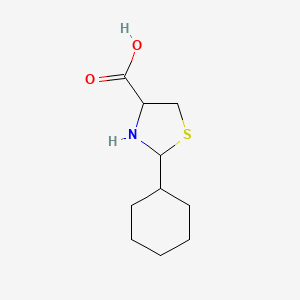

2-Cyclohexyl-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohexyl-thiazolidine-4-carboxylic acid is a proline analog . It is an important building block of β-lactam antibiotics . It has been reported as a physiological substrate of hog kidney D-amino acid oxidase .

Synthesis Analysis

The synthesis of thiazolidine derivatives involves the reaction between 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions . It does not require any catalyst and offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Chemical Reactions Analysis

The chemical reactions involving 1,2-aminothiols are especially interesting because they are naturally present in proteins as N-terminal cysteine . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .Wissenschaftliche Forschungsanwendungen

- CTC is utilized in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its chemical properties make it suitable for labeling and tracking proteins during mass spectrometry experiments .

- CTC serves as a non-volatile precursor for flavor and color compounds. It is considered more stable than its isomer, Amadori compounds. Understanding its degradation behavior is crucial for food processing and product quality control .

- CTC participates in synthetic reactions, leading to the formation of diverse compounds. For instance:

- Studies suggest that 2-substituted thiazolidine-4®-carboxylic acids (including CTC ) increase the concentration of non-protein sulfhydryls (NPSH) and enhance the activity of enzymes like rhodanese and 3-mercaptopyruvate sulfurtransferase in mouse liver. These properties indicate potential hepatoprotective effects .

- When CTC is exposed to additional reactants (e.g., xylose), it influences its degradation pathways. Isotopic labeling experiments confirm that xylose captures decomposition products, promoting chemical equilibrium shifts and accelerating CTC degradation .

- CTC contributes to the formation of downstream products, including α-dicarbonyl compounds, which accelerate browning reactions. Understanding these processes is relevant in food science and biochemistry .

Proteomics Research

Flavor and Color Precursor

Synthetic Chemistry

Hepatoprotective Properties

Chemical Equilibrium Dynamics

Browning Reactions

Wirkmechanismus

Target of Action

Thiazolidine derivatives, to which 2-cyclohexyl-thiazolidine-4-carboxylic acid belongs, are known to interact with 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine .

Mode of Action

This compound, like other thiazolidine derivatives, is believed to undergo a fast reaction with 1,2-aminothiols under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Biochemical Pathways

The interaction of thiazolidine derivatives with 1,2-aminothiols suggests that they may influence protein structure and function .

Action Environment

It is known that the reaction of thiazolidine derivatives with 1,2-aminothiols occurs under physiological conditions , suggesting that factors such as pH and temperature could potentially influence the action of this compound.

Eigenschaften

IUPAC Name |

2-cyclohexyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h7-9,11H,1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBHQSOFHCRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)

![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2547567.png)

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547573.png)

![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)

![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)